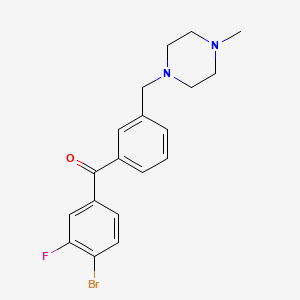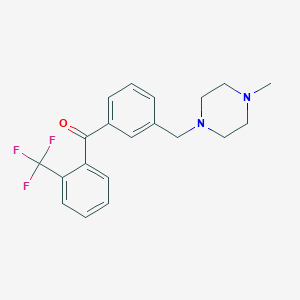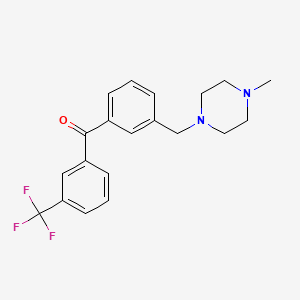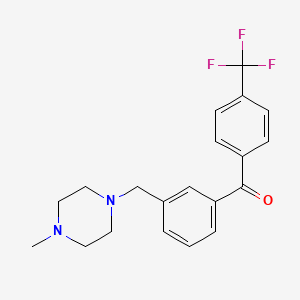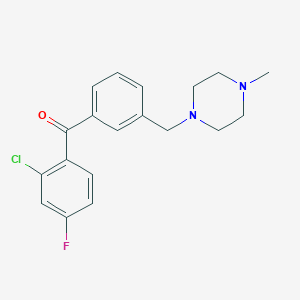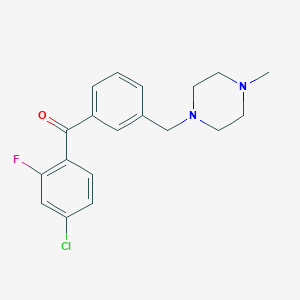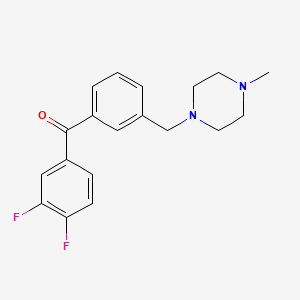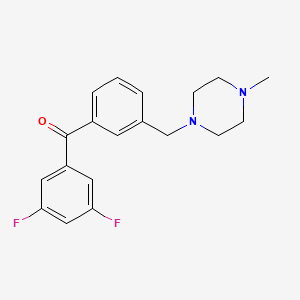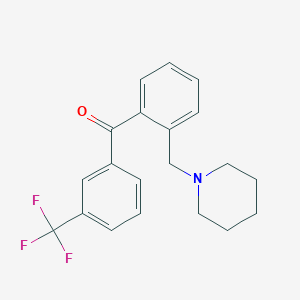
2-Piperidinomethyl-3'-trifluoromethylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 2-Piperidinomethyl-3'-trifluoromethylbenzophenone, is a chemical entity that appears to be related to various research areas, including organic synthesis, medicinal chemistry, and material science. The trifluoromethyl group in particular is a common motif in pharmaceuticals and agrochemicals due to its ability to modulate the physicochemical properties of molecules .
Synthesis Analysis
The synthesis of related trifluoromethylated compounds has been explored in several studies. For instance, a facile one-pot synthesis of 3-trifluoromethylated piperazin-2-ones was achieved by treating trifluoromethyl 2-bromo enones with N,N'-disubstituted ethylenediamines, which may share some synthetic pathways with the compound . Additionally, the synthesis of novel piperidine derivatives has been reported, which could provide insights into the synthetic strategies that might be applicable to 2-Piperidinomethyl-3'-trifluoromethylbenzophenone .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Piperidinomethyl-3'-trifluoromethylbenzophenone has been characterized using various spectroscopic techniques. For example, the structure of a hydrogen-bonded complex involving a piperidine derivative was elucidated using X-ray diffraction, FTIR, and NMR spectroscopy . These techniques could be employed to analyze the molecular structure of 2-Piperidinomethyl-3'-trifluoromethylbenzophenone, providing insights into its conformation and electronic properties.
Chemical Reactions Analysis
The reactivity of the trifluoromethyl group and the piperidine moiety in related compounds has been studied. The trifluoromethyl group can influence the reaction pathway, as demonstrated in the synthesis of piperazin-2-ones . Moreover, the presence of piperidine and related structures in various chemical reactions, such as the extended Pummerer reaction to synthesize trifluoromethylbenzo[b]furans, suggests that 2-Piperidinomethyl-3'-trifluoromethylbenzophenone may also participate in unique chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Piperidinomethyl-3'-trifluoromethylbenzophenone can be inferred from related compounds. The trifluoromethyl group is known to affect the acidity, lipophilicity, and metabolic stability of molecules . Piperidine derivatives have been evaluated for their antitubercular activity, indicating that the piperidine ring can contribute to the biological activity of the compound . Additionally, the synthesis of piperidine analogs with potential central nervous system activity suggests that the piperidine moiety can play a significant role in the pharmacological profile of these compounds .
Wissenschaftliche Forschungsanwendungen
Experimental and Theoretical Studies
2-Piperidinomethyl-3'-trifluoromethylbenzophenone and related compounds have been explored for their potential biological activities. For instance, alkylaminophenol compounds synthesized through the Petasis reaction showed high antioxidant values, suggesting their potential as biologically active drugs. These findings were supported by structural analyses using various spectroscopy methods and theoretical data, including DFT and HF methods (Ulaş, 2020).
Synthesis and Antileukemic Activity
The synthesis and characterization of novel derivatives, such as 2‐(4‐(2,4‐dimethoxybenzoyl)phenoxy)‐1‐(4‐(3‐(piperidin‐4‐yl)propyl) piperidin‐1‐yl)ethanone, have shown significant antileukemic activity against human leukemic cell lines. Some compounds exhibited excellent in vitro potency, indicating their potential in antileukemic applications (Vinaya et al., 2012).
Photostabilizing Effects in Polypropylene
Hindered piperidine derivatives, such as those related to 2-Piperidinomethyl-3'-trifluoromethylbenzophenone, have been studied for their photostabilizing effects in polypropylene. These additives were found to be more effective than other stabilizers, preventing the formation of oxidation products under irradiation, illustrating their role as effective photothermal antioxidants (Bálint et al., 1979).
Synthesis and Pharmacological Evaluation
The synthesis of novel compounds like 3-hydroxy-7-isocyano-6-oxo-8-phenyl-2-(substitutedphenyl(piperidin-1-yl)methyl)-6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]-pyridine-9-carbonitrile has shown significant antimicrobial activity against various microorganisms. This highlights their potential in the development of new antibacterial and antifungal agents (Suresh et al., 2016).
Safety And Hazards
While specific safety and hazard information for 2-Piperidinomethyl-3’-trifluoromethylbenzophenone is not detailed in the available resources, general safety measures for handling chemical compounds should be followed. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using the compound only in well-ventilated areas .
Eigenschaften
IUPAC Name |
[2-(piperidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO/c21-20(22,23)17-9-6-8-15(13-17)19(25)18-10-3-2-7-16(18)14-24-11-4-1-5-12-24/h2-3,6-10,13H,1,4-5,11-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWACEDBGFLPPSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643605 |
Source


|
| Record name | {2-[(Piperidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidinomethyl-3'-trifluoromethylbenzophenone | |
CAS RN |
898773-53-0 |
Source


|
| Record name | {2-[(Piperidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1327187.png)
![Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327190.png)

